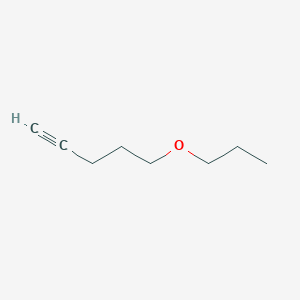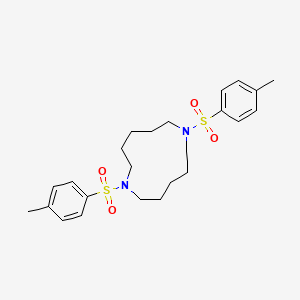
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane is a chemical compound that belongs to the class of diazacyclododecanes This compound is characterized by the presence of two 4-methylbenzene-1-sulfonyl groups attached to a 1,7-diazacyclododecane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane typically involves the reaction of 1,7-diazacyclododecane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The diazacyclododecane ring provides a rigid framework that can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane
- 1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-diazacyclohexane
- 1,7-Bis(4-chlorobenzene-1-sulfonyl)-1,7-diazacyclododecane
Uniqueness
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane is unique due to its specific structural features, such as the presence of two 4-methylbenzene-1-sulfonyl groups and the 1,7-diazacyclododecane ring
Propriétés
Numéro CAS |
87338-07-6 |
|---|---|
Formule moléculaire |
C24H34N2O4S2 |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
1,7-bis-(4-methylphenyl)sulfonyl-1,7-diazacyclododecane |
InChI |
InChI=1S/C24H34N2O4S2/c1-21-9-13-23(14-10-21)31(27,28)25-17-5-3-7-19-26(20-8-4-6-18-25)32(29,30)24-15-11-22(2)12-16-24/h9-16H,3-8,17-20H2,1-2H3 |
Clé InChI |
YCAVKIKYNQWIBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCN(CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
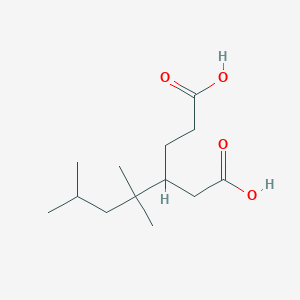

![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)


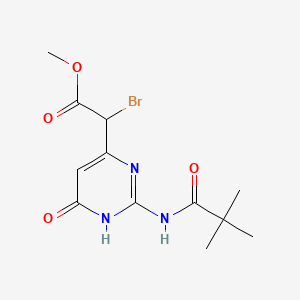
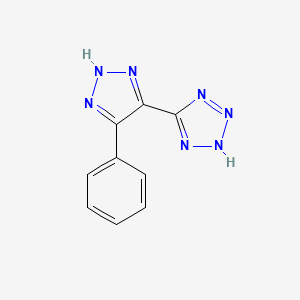
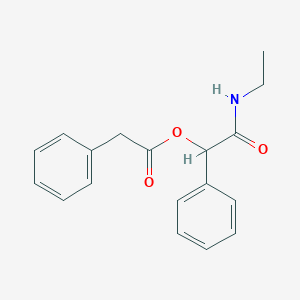
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
![N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14398886.png)
